2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 885273-15-4
VCID: VC15979265
InChI: InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
SMILES:
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde

CAS No.: 885273-15-4

Cat. No.: VC15979265

Molecular Formula: C10H6ClNO2

Molecular Weight: 207.61 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde - 885273-15-4

Specification

CAS No. 885273-15-4
Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
IUPAC Name 2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Standard InChI Key BBFSHCIZLJMBBV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure includes a 3-chlorophenyl group at the 2-position of the oxazole ring and an aldehyde group at the 4-position. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H6ClNO2\text{C}_{10}\text{H}_6\text{ClNO}_2
Molecular Weight207.61 g/mol
CAS Number885273-15-4
Boiling PointNot reported
Melting PointNot reported

The aldehyde group’s reactivity enables participation in condensation and nucleophilic addition reactions, making the compound a versatile building block for synthesizing larger molecules .

Synthesis Methodologies

General Approaches to Oxazole Synthesis

Oxazole derivatives are commonly synthesized via cyclization reactions involving α-amino carbonyl precursors or through the Huisgen cycloaddition. For 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde, a plausible route involves the reaction of 3-chlorobenzoyl chloride with an appropriate aldehyde-containing precursor under controlled conditions. A patent describing the synthesis of a related compound, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, provides insights into scalable methods .

Biological Activities and Applications

Industrial and Agricultural Uses

The compound’s aldehyde group enables its use in synthesizing Schiff bases, which are employed in agrochemicals as fungicides and insecticides. Additionally, its heterocyclic structure is valuable in materials science for developing organic semiconductors .

Comparison with Structural Analogs

The bioactivity of oxazole derivatives often depends on substituent positioning. For example:

CompoundKey Structural DifferenceBioactivity
2-(4-Chloro-phenyl)-oxazole-4-carbaldehydeChloro group at para positionReduced cytotoxicity compared to meta-substituted analogs
2-Chloro-1,3-oxazole-4-carbaldehydeNo phenyl groupLower thermal stability

The meta-chloro configuration in 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde optimizes electronic effects, enhancing reactivity and interaction with biological targets .

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